molecular formula C27H21Cl2F3N4O B11677287 N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11677287
M. Wt: 545.4 g/mol
InChI Key: ZMYARADGOCPBBT-UHFFFAOYSA-N
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Description

N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with benzyl, dichlorophenyl, phenyl, and trifluoromethyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl, dichlorophenyl, phenyl, and trifluoromethyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Final Coupling Reaction: The final step involves coupling the substituted pyrazolo[1,5-a]pyrimidine with a carboxamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents

Properties

Molecular Formula

C27H21Cl2F3N4O

Molecular Weight

545.4 g/mol

IUPAC Name

N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H21Cl2F3N4O/c28-20-12-11-18(13-21(20)29)22-14-24(27(30,31)32)36-25(33-22)15-23(34-36)26(37)35(19-9-5-2-6-10-19)16-17-7-3-1-4-8-17/h1-13,15,22,24,33H,14,16H2

InChI Key

ZMYARADGOCPBBT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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